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molecular formula C9H6Cl2O2 B8371830 (4,6-Dichlorobenzofuran-2-yl)methanol CAS No. 1221257-45-9

(4,6-Dichlorobenzofuran-2-yl)methanol

Cat. No. B8371830
M. Wt: 217.05 g/mol
InChI Key: OIZJZRQFYMDBAN-UHFFFAOYSA-N
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Patent
US09181182B2

Procedure details

Propargyl alcohol (0.12 ml; 1.96 mmol) was added drop wise to a refluxing mixture of the product of Step D (0.55 g; 1.96 mmol) and Cu2O (0.2 g; 1.4 mmol) in anhydrous pyridine (4 ml) under N2. After refluxing for 1 h, the solvent was removed under reduced pressure and the residue was treated with EtOAc (15 ml). The insoluble material was filtered off and the filtrate was washed with 10% citric acid, H2O, brine, dried over anhydrous MgSO4 and filtered. The filtrate was evaporated under reduced pressure and the residue was purified by FCC (SiO2; CH2Cl2) to give the title compound (0.24 g; 56%) as colourless solid. 1H-NMR (CDCl3) 1.91 (tr, 1H, J=6.3 Hz); 4.75 (d, 1H, J=6.3 Hz); 6.72 (s, 1H); 7.23 (s, 1H); 7.37 (s, 1H).
Quantity
0.12 mL
Type
reactant
Reaction Step One
Quantity
0.55 g
Type
reactant
Reaction Step Two
[Compound]
Name
Cu2O
Quantity
0.2 g
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Two
Yield
56%

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:4])[C:2]#[CH:3].[Cl:5][C:6]1[C:7](I)=[C:8]([OH:13])[CH:9]=[C:10]([Cl:12])[CH:11]=1>N1C=CC=CC=1>[Cl:5][C:6]1[C:7]2[CH:3]=[C:2]([CH2:1][OH:4])[O:13][C:8]=2[CH:9]=[C:10]([Cl:12])[CH:11]=1

Inputs

Step One
Name
Quantity
0.12 mL
Type
reactant
Smiles
C(C#C)O
Step Two
Name
Quantity
0.55 g
Type
reactant
Smiles
ClC=1C(=C(C=C(C1)Cl)O)I
Name
Cu2O
Quantity
0.2 g
Type
reactant
Smiles
Name
Quantity
4 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After refluxing for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
ADDITION
Type
ADDITION
Details
the residue was treated with EtOAc (15 ml)
FILTRATION
Type
FILTRATION
Details
The insoluble material was filtered off
WASH
Type
WASH
Details
the filtrate was washed with 10% citric acid, H2O, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by FCC (SiO2; CH2Cl2)

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=CC2=C1C=C(O2)CO)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.24 g
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 56.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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